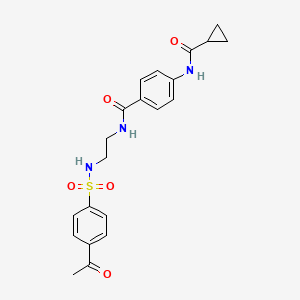

N-(2-(4-acetylphenylsulfonamido)ethyl)-4-(cyclopropanecarboxamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-acetylphenylsulfonamido)ethyl)-4-(cyclopropanecarboxamido)benzamide, also known as ACB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. ACB belongs to the class of sulfonamide compounds and is synthesized through a multi-step process involving several chemical reactions.

Scientific Research Applications

Prodrug Development

Research on sulfonamide derivatives, such as those involving N-methylsulfonamides, has explored their potential as prodrugs. Prodrugs are designed to improve the properties of pharmacologically active agents, such as solubility or stability. For instance, derivatives with an ionizable amino function show high water solubility and adequate lipophilicity at physiological pH, which can be enzymatically hydrolyzed to yield the parent sulfonamide in significant amounts (Larsen, Bundgaard, & Lee, 1988).

Cardiac Electrophysiology

N-substituted imidazolylbenzamides and benzene-sulfonamides have been synthesized and evaluated for their cardiac electrophysiological activity, indicating the potential use of sulfonamide derivatives in developing selective class III agents for treating arrhythmias (Morgan et al., 1990).

Enzyme Inhibition

Sulfonamide compounds have been studied extensively for their enzyme inhibition capabilities, such as inhibiting carbonic anhydrases. These enzymes are involved in various physiological processes, and inhibitors can have therapeutic applications in treating conditions like glaucoma or edema. Novel aromatic sulfonamide inhibitors have shown nanomolar inhibitory concentrations for different isoenzymes, highlighting the chemical class's versatility (Supuran, Maresca, Gregáň, & Remko, 2013).

Material Science

In the field of materials science, sulfonamide derivatives have been utilized in synthesizing and modifying polymers and membranes with specific properties, such as antifouling or selective permeability. For example, research on polysulfobetaines, carrying highly polar zwitterionic side chains, presents a promising area due to their antifouling properties, hemocompatibility, and stimulus-responsive behavior (Woodfield et al., 2014).

Mechanism of Action

Target of Action

The primary targets of this compound are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to their active sites

Biochemical Pathways

The compound’s interaction with Carbonic Anhydrase 1 and 2 affects the carbon dioxide hydration pathway . This can have downstream effects on various physiological processes, including respiration and pH regulation.

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with Carbonic Anhydrase 1 and 2 . By influencing these enzymes, the compound could potentially affect a range of physiological processes, from respiration to pH regulation.

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and reactivity could be affected by factors such as pH and temperature . Additionally, the presence of other molecules could influence its binding to its targets.

properties

IUPAC Name |

N-[2-[(4-acetylphenyl)sulfonylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-14(25)15-6-10-19(11-7-15)30(28,29)23-13-12-22-20(26)16-4-8-18(9-5-16)24-21(27)17-2-3-17/h4-11,17,23H,2-3,12-13H2,1H3,(H,22,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPKNJIWADBRSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-nicotinoylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992550.png)

![2-[(3-chlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2992551.png)

![1-[(4-Methylphenyl)methyl]-N-[3-[4-(4-methylphenyl)piperazine-1-carbonyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2992555.png)

![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2992558.png)

![Tert-butyl 4-[(but-2-ynoylamino)methyl]-3-methylpiperidine-1-carboxylate](/img/structure/B2992559.png)

![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-nitrobenzenesulfonamide](/img/structure/B2992560.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2992570.png)